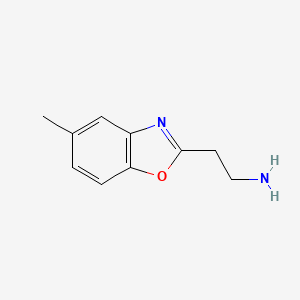

1-(3,4-二甲苯基)-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

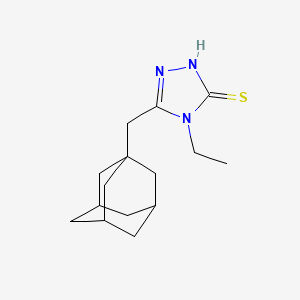

The compound "1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another effective route for the direct synthesis of substituted pyrazoles is through the 3+2 annulation method, which was described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, intermolecular [3+2] cycloaddition reactions have been employed for the synthesis of pyrazolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be investigated using various spectroscopic methods and X-ray crystallography. For instance, the structure of an intermediate in the synthesis of novel pyrazole derivatives was confirmed by X-ray crystallography . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, cyclohexylamine reacts with pyrazole carbaldehydes to give different products depending on the aryl substituent, as demonstrated by the formation of a vinylogous amide and a compound with an intramolecular N-H...N hydrogen bond . The review on pyrazole-3(4)-carbaldehydes also provides an overview of the synthesis, reactions, and biological activity of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using different computational and experimental techniques. The infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole derivative provided insights into its vibrational frequencies, molecular stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound's structure-activity relationship was analyzed using DFT calculations and Hirshfeld surface analysis .

科学研究应用

化学合成和生物活性

- 该化合物参与了具有显著抗惊厥和镇痛活性的新分子的设计和合成。合成了一系列带有吡唑部分的杂环化合物,并评估了它们的体内抗惊厥活性和镇痛活性,显示出有希望的结果,而没有表现出毒性 (Viveka 等人,2015 年)。

有机化学和合成方法

- 该化合物用于 Vilsmeier-Haak 甲酰化过程,以形成相应的 4-甲酰衍生物。该合成过程涉及 N-烷基-3,5-二甲基-1H-吡唑的甲酰化,通过一系列化学反应生成 3,5-二甲基-1H-吡唑-4-甲醛 (Attaryan 等人,2006 年)。

染色性能和杂环化学

- 涉及该化合物的研究导致了具有潜在染色和生物性能的新杂环化合物的合成。合成了一系列化合物,用芳香胺和二胺进行重氮化,生成新的偶氮和双偶氮染料。通过光谱和分析方法证实了它们的结构,并进行了紫外-可见测量、染色性能和牢度测试等测试,表明在染色工业中具有潜在应用 (Bagdatli 和 Ocal,2012 年)。

抗菌应用

- 已经合成了该化合物的新系列并评估了它们的抗菌活性。这些化合物对各种病原菌和真菌表现出有希望的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力。它们的结构通过红外、(1)H NMR 和质谱分析得到证实 (Bandgar 等人,2009 年)。

发光传感

- 使用该化合物的衍生物合成的镧系元素(III)-有机骨架对苯甲醛衍生物表现出选择性敏感性,表明它们作为特定化学品的荧光传感器具有潜力 (Shi 等人,2015 年)。

作用机制

安全和危害

属性

IUPAC Name |

1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJUGLBVFQAIPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)